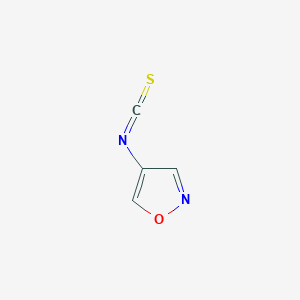

4-Isothiocyanatoisoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2N2OS |

|---|---|

Molecular Weight |

126.14 g/mol |

IUPAC Name |

4-isothiocyanato-1,2-oxazole |

InChI |

InChI=1S/C4H2N2OS/c8-3-5-4-1-6-7-2-4/h1-2H |

InChI Key |

UHMIXNPGNKAWJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NO1)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isothiocyanatoisoxazole

Precursor Chemistry and Starting Material Derivatization

The foundation for the synthesis of 4-isothiocyanatoisoxazole lies in the preparation of appropriately functionalized starting materials. This involves both the general chemistry of isothiocyanate formation and the specific strategies required to construct the isoxazole (B147169) ring system.

Amines as Precursors to Isothiocyanates

Primary amines are the most common and versatile starting materials for the synthesis of a wide array of isothiocyanates. chemrxiv.org The predominant method for converting a primary amine to an isothiocyanate is a two-step, one-pot process that avoids the use of highly toxic reagents like thiophosgene (B130339). chemrxiv.org This process begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. chemrxiv.org This intermediate is then desulfurized using a variety of reagents to yield the final isothiocyanate. chemrxiv.orgcbijournal.com

The choice of desulfurylating agent is critical and can be tailored to the specific substrate and desired reaction conditions. A range of reagents has been developed for this purpose, each with its own advantages. chemrxiv.org This strategy is broadly applicable to alkyl, aryl, and heterocyclic amines. nih.govorganic-chemistry.org

| Desulfurylating Reagent | Typical Conditions | Key Features |

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N | Facile and general protocol. |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 1-3 mol% DMAP or DABCO catalyst | Clean work-up as byproducts are volatile. cbijournal.com |

| Cyanuric Chloride (TCT) | Aqueous K₂CO₃, CH₂Cl₂ | Efficient for electron-deficient aromatic amines. nih.gov |

| Iron(III) Chloride (FeCl₃·6H₂O) | Aqueous, with DABCO or NaH as base | Effective for pyridyl and other heterocyclic amines. nih.gov |

| Sodium Persulfate (Na₂S₂O₈) | Water, basic conditions | Green and practical method using water as a solvent. |

| Iodine (I₂) | NaHCO₃, water/ethyl acetate (B1210297) biphasic medium | Uses non-toxic and inexpensive reagents. |

Chloroximes as Precursors in Flow Chemistry

The construction of the isoxazole ring itself often employs cycloaddition strategies. A key precursor in this context is the chloroxime, which serves as a stable source for the in situ generation of nitrile oxides. rsc.org Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkynes or alkenes to form the isoxazole or isoxazoline (B3343090) ring, respectively. rsc.org

The synthesis sequence typically begins with an aldehyde, which is converted to an oxime using hydroxylamine (B1172632). rsc.org The oxime is then chlorinated, often with N-chlorosuccinimide (NCS), to produce the chloroxime intermediate. rsc.org

Flow chemistry has emerged as a particularly advantageous technique for this process. gre.ac.uk The generation and reaction of potentially unstable intermediates like chloroximes and nitrile oxides can be precisely controlled within a continuous flow reactor. gre.ac.uk This method enhances safety by minimizing the accumulation of reactive species and can improve reaction efficiency and scalability. gre.ac.uk While this methodology builds the core isoxazole scaffold, subsequent functional group manipulations are necessary to install the 4-amino group required for conversion to the isothiocyanate. It is worth noting that the conversion of nitrogen-containing functional groups like chloroximes directly to isothiocyanates is a known, albeit less common, synthetic route. chemrxiv.org

Isoxazole-Carrying Amines as Synthetic Intermediates

The most direct precursor for the synthesis of this compound is 4-aminoisoxazole (B111107). This molecule, an isoxazole ring bearing a primary amino group at the C4 position, serves as the key synthetic intermediate. Once this intermediate is obtained, it can be readily converted to the target compound using the standard amine-to-isothiocyanate conversion methods described previously (Section 2.1.1).

The synthesis of substituted aminoisoxazoles is an established field, providing access to the necessary precursors. tandfonline.com The challenge lies in the regioselective synthesis of the 4-amino derivative. The conversion of 4-aminoisoxazole to this compound would follow the well-trodden path of dithiocarbamate salt formation with carbon disulfide, followed by desulfurization. chemrxiv.orgnih.gov The lower nucleophilicity of some heteroaromatic amines, such as aminopyridines, can pose a challenge in forming the initial dithiocarbamate salt, sometimes requiring stronger bases or modified conditions. nih.gov A similar consideration would apply to 4-aminoisoxazole.

Reaction Pathways and Mechanisms

With the precursor amine in hand, specific reaction pathways are employed to execute the conversion to the isothiocyanate group. These methods are designed to be efficient and to avoid hazardous reagents traditionally used in isothiocyanate synthesis.

Carbodiimide-Mediated Isothiocyanate Formation

One effective method for the desulfurization of the intermediate dithiocarbamic acid is the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC). This approach provides a convenient route to isothiocyanates in non-aqueous systems.

The mechanism involves the initial formation of dithiocarbamic acid from the reaction of the primary amine (4-aminoisoxazole) and carbon disulfide. The carbodiimide then acts as a dehydrosulfurizing agent, facilitating the elimination of hydrogen sulfide (B99878) and promoting the formation of the isothiocyanate. The reaction proceeds by activating the dithiocarbamic acid, leading to the formation of the isothiocyanate and the corresponding thiourea (B124793) byproduct from the carbodiimide. This method is an effective alternative to those employing heavy metal salts or other harsh reagents.

Thiophosgene-Free Synthetic Routes

Modern organic synthesis strongly emphasizes the avoidance of highly toxic reagents. Thiophosgene, a classical reagent for synthesizing isothiocyanates, is extremely hazardous, prompting the development of numerous alternative, safer protocols. chemrxiv.orgcbijournal.com

The most prominent thiophosgene-free strategy is the previously mentioned desulfurization of dithiocarbamate salts. chemrxiv.org This pathway offers significant advantages in terms of safety, reagent availability, and environmental impact. A wide variety of reagents can effect this transformation, allowing for optimization based on the substrate's reactivity and the desired laboratory conditions.

Key Thiophosgene-Free Methods:

CS₂/Desulfurization: The reaction of an amine with CS₂ followed by a desulfurylating agent is the most common thiophosgene-free route. Reagents like tosyl chloride, Boc₂O, and cyanuric chloride are frequently used. cbijournal.comorganic-chemistry.org

Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process with the amine in the presence of a solid base like sodium hydroxide. The two-step approach is more versatile and is effective for electron-deficient aryl and heterocyclic amines. chemrxiv.org

Electrochemical Synthesis: A practical and mild method involves the electrochemical reaction of an amine and carbon disulfide. This approach avoids toxic and expensive reagents altogether.

Isocyanide Sulfurization: An alternative route involves the conversion of isocyanides (which can be prepared from amines) to isothiocyanates using elemental sulfur in the presence of a catalytic amount of an amine base.

These diverse, thiophosgene-free methods provide a robust toolkit for the synthesis of this compound from its corresponding amine precursor, ensuring both efficiency and safety.

Electrochemical and Photocatalyzed Approaches

Modern synthetic chemistry is increasingly exploring electrochemical and photocatalyzed methods to construct complex molecules, offering pathways that are often milder and more environmentally friendly than traditional approaches.

Electrochemical Synthesis Electrosynthesis presents a powerful alternative for forging heterocyclic rings like isoxazoles. kit.edu This method utilizes electric current as a traceless oxidizing agent, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.org For instance, the electrochemical synthesis of isoxazoles and isoxazolines can be achieved through the anodic oxidation of oximes. kit.edunih.gov This process can be conducted in a simple undivided cell, which is a user-friendly setup. kit.eduresearchgate.net The intermolecular approach for direct electrochemical synthesis from readily available aldoximes has been reported to produce isoxazoles in yields up to 81%. kit.edu Such methods have been successfully scaled up to multi-gram runs, highlighting their potential for preparative applications. kit.edu While direct electrochemical synthesis of this compound is not explicitly detailed, the principles suggest a feasible route starting from a suitably functionalized precursor. The use of inexpensive and widely available electrode materials, combined with recyclable electrolytes and solvents, positions electrosynthesis as a sustainable strategy. kit.edu Furthermore, electrochemical methods have been developed for synthesizing various isothiocyanate-containing heterocycles, such as 1,2,4-thiadiazoles and 2-aminobenzoxazoles, from isothiocyanate precursors. researchgate.net

Photocatalyzed Approaches Visible-light photocatalysis has emerged as a potent tool in organic synthesis, enabling the formation of intricate molecular architectures under mild conditions. researchgate.net This strategy often avoids high temperatures and harsh reagents. While a direct photocatalyzed synthesis of this compound is not prominently documented, related transformations highlight its potential. For example, a visible-light-induced, transition-metal- and photosensitizer-free, three-component reaction has been developed for the acylpyridylation of styrenes, where an α-hydroxy ketone acts as a photosensitizer, acylation reagent, and reductant. researchgate.net The synthesis of isoxazole-containing hybrids has also been achieved through the photolytic decomposition of diazo compounds in the presence of nitriles. researchgate.net These examples underscore the capability of photocatalysis to generate reactive intermediates that can lead to the formation of isoxazole rings. The development of a photocatalytic route to this compound would likely involve the generation of a radical or nitrile ylide intermediate that could undergo cyclization. researchgate.netresearchgate.net

Optimization of Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield, purity, and efficiency in the synthesis of this compound. Key factors include the choice of solvent, temperature, and catalyst system.

Solvent Effects and Temperature Control

The selection of a solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and pathway selectivity. In the synthesis of related heterocyclic systems like dihydrobenzofuran neolignans, acetonitrile (B52724) has been identified as a solvent that provides a good balance between conversion and selectivity. scielo.br For the synthesis of isothiocyanates from dithiocarbamates, dichloromethane (B109758) (DCM) is a commonly used solvent. researchgate.net

Temperature is another crucial parameter. Microwave-assisted reactions, which allow for rapid heating to high temperatures, have been shown to dramatically increase yields and shorten reaction times. For example, the synthesis of an isothiocyanate derivative using a microwave-assisted reaction at 90°C resulted in a 90% yield in just 3 minutes. researchgate.net In contrast, the same reaction performed at room temperature for 30 minutes yielded only 82%. researchgate.net For the thermal decomposition of a diazo compound to form an isoxazole-oxazole hybrid, the optimal temperature was found to be 100°C, achieving an 81% yield on a gram scale. researchgate.net

Table 1: Effect of Solvent and Temperature on Isoxazole/Isothiocyanate Synthesis

| Product Type | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isothiocyanate | DCM | 90 (Microwave) | 3 min | 90 | researchgate.net |

| Isothiocyanate | DCM | Room Temp. | 30 min | 82 | researchgate.net |

| Isoxazole-Oxazole | MeCN | 100 | 1 h | 81 | researchgate.net |

| Isoxazole-Oxazole | CF3Ph | Reflux | 1 h | 31 | researchgate.net |

| Dihydrobenzofuran | Acetonitrile | Reflux | 4 h | Optimized | scielo.br |

Catalyst Selection and Loading

The choice of catalyst and its loading are pivotal for achieving high efficiency and selectivity. In many modern synthetic protocols, there is a focus on using low catalyst loadings to minimize costs and environmental impact. rsc.org For instance, the organocatalytic asymmetric synthesis of bis-heterocyclic molecules containing pyrazole (B372694) and isoxazole has been reported using low catalyst loading under mild conditions. rsc.org

In the synthesis of isothiocyanates via desulfurization, a reagent like DMT/NMM/TsO⁻ can be used. The stoichiometry of this reagent affects the yield. Increasing the amount from 1.0 equivalent to 1.3 equivalents saw the yield increase from 90% to 92%. researchgate.net However, a further increase did not improve the yield, while reducing it to 0.7 equivalents dropped the yield to 86%. researchgate.net This demonstrates the importance of optimizing the amount of the catalytic or reagent species.

Yield Enhancement and Purity Considerations

Maximizing product yield and ensuring high purity are the ultimate goals of reaction optimization. High yields, in some cases up to 97%, have been reported for the synthesis of various alkyl and aryl isothiocyanates. researchgate.net

Several strategies can be employed for yield enhancement:

Microwave Irradiation: As noted previously, using microwave assistance can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netnih.gov In one study, microwave heating provided a 90% yield, whereas conventional heating at the same temperature for a longer duration was less effective. researchgate.net

Reagent Stoichiometry: Fine-tuning the ratio of reactants and reagents is crucial. As seen with the desulfurizing agent DMT/NMM/TsO⁻, adjusting the equivalents from 0.7 to 1.3 had a direct impact on the final yield of the isothiocyanate product. researchgate.net

Table 2: Optimization of Reagent Loading for Isothiocyanate Synthesis

| Entry | Reagent (equiv.) | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | Et3N (3) | DCM | 90 |

| 2 | 1.3 | Et3N (3) | DCM | 92 |

| 3 | 0.7 | Et3N (3) | DCM | 86 |

| 4 | 0 | Et3N (3) | DCM | 55 |

Data derived from a study on the synthesis of isothiocyanate 4a. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. nih.govnih.gov This involves designing reactions that are efficient, minimize waste, and use less hazardous materials. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all atoms from the reactants into the final desired product. primescholars.comrsc.org Synthetic methods should be designed to be as efficient as possible, thereby reducing the generation of waste byproducts. nih.govprimescholars.com

A reaction with high atom economy is one where most of the atoms of the reactants are found in the product. Addition reactions, for example, can theoretically have 100% atom economy as all reactant atoms are incorporated into the single final product. chemrxiv.org In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org

For the synthesis of this compound, pursuing reaction pathways with high atom economy is a key green chemistry goal. This could involve:

Designing Addition-type Reactions: Favoring cycloaddition or other addition reactions that inherently minimize byproduct formation.

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste, as catalysts are used in small amounts and are not consumed in the reaction. nih.gov

One-Pot Procedures: Combining multiple synthetic steps into a single pot avoids the need for intermediate isolation and purification, which saves solvents and energy and reduces material loss. researchgate.net

By focusing on atom economy, chemists can design more sustainable synthetic routes that are not only environmentally preferable but also often more cost-effective. chemrxiv.org

Environmentally Benign Reagents and Solvents

The development of synthetic routes for heterocyclic compounds like this compound is increasingly guided by the principles of green chemistry. This involves the use of less hazardous reagents, renewable starting materials, and environmentally friendly solvents.

For the Isothiocyanate Moiety: Traditional methods for synthesizing isothiocyanates often rely on toxic reagents. However, modern approaches have introduced greener alternatives. A prominent method involves the reaction of primary amines with carbon disulfide, followed by desulfurization. The choice of desulfurizing agent is critical for the environmental profile of the synthesis.

Research has demonstrated the efficacy of sodium persulfate (Na₂S₂O₈) in an aqueous medium for this transformation. rsc.org This method is notable for its use of water as a solvent and its tolerance of various functional groups. rsc.org Another cost-effective and non-toxic alternative is calcium oxide (CaO), which can act as both a base and a desulfurating agent, simplifying the reaction system and reducing waste. ingentaconnect.comresearchgate.net Hydrogen peroxide has also been identified as an effective desulfurization agent for producing non-chiral isothiocyanates. nih.gov

Microwave-assisted synthesis represents another green approach, which can accelerate reaction rates and improve yields, often in aqueous media. nih.gov

For the Isoxazole Ring: The synthesis of the isoxazole core can also be achieved through environmentally sound methods. Ultrasound-assisted synthesis has emerged as a powerful technique, enhancing reaction efficiency, reducing energy consumption, and often allowing for solvent-free conditions. mdpi.com The use of natural and benign catalysts, such as itaconic acid, sodium benzoate, or even vitamin B₁, aligns with green chemistry principles by replacing more hazardous catalysts. mdpi.com

Furthermore, conducting these reactions in green solvents like water or glycerol, or under solvent-free conditions, significantly reduces the environmental impact. semnan.ac.irnih.gov Some syntheses of isoxazole derivatives have even been successfully performed using natural sunlight as a clean and abundant energy source. semnan.ac.ir

The table below summarizes various environmentally benign methods applicable to the synthesis of the core structures found in this compound.

| Synthetic Target | Method/Technique | Reagents/Catalysts | Solvent | Key Advantages |

| Isothiocyanates | Desulfurization | Sodium Persulfate (Na₂S₂O₈) | Water | Use of water as solvent, good chemoselectivity. rsc.org |

| Isothiocyanates | Desulfurization | Calcium Oxide (CaO) | Not specified | Cheap, non-toxic, acts as both base and desulfurizing agent. ingentaconnect.comresearchgate.net |

| Isoxazol-5(4H)-ones | Ultrasound Irradiation | Itaconic Acid | Solvent-free | Energy efficiency, reduced reaction time, catalyst reusability. mdpi.com |

| Isoxazol-5(4H)-ones | Sunlight-promoted | None | Water | Uses a clean energy source, no organic solvents or catalysts. semnan.ac.ir |

| Isothiocyanates | Microwave-assisted | DMT/NMM/TsO⁻ | Water or DCM | High yields, reduced reaction time. nih.gov |

Scale-Up and Process Chemistry Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of process chemistry to ensure safety, efficiency, and cost-effectiveness.

For the isothiocyanate formation step, a key challenge in scale-up is purification. Methods that avoid column chromatography are highly desirable for large-scale preparation. rsc.org For instance, if urea (B33335) is produced as a byproduct, it can often be removed through a simple aqueous extraction, which is a much more scalable process than chromatography. nih.gov The choice of solvent is also critical; a solvent must not only be effective for the reaction but also allow for good solubility of intermediates and be easily handled and removed on a large scale.

In the synthesis of complex heterocyclic molecules, macrocyclization steps, if required, demand precise control over concentration and temperature. For example, in the scale-up synthesis of the complex molecule largazole, the linear precursor was added dropwise to a solution of the coupling reagent in a large volume of solvent (like THF) at a controlled temperature of 0 °C to favor the desired intramolecular reaction. nih.gov

The table below outlines key considerations for scaling up the synthesis of compounds with isothiocyanate and isoxazole functionalities.

| Process Step | Consideration | Example Strategy | Rationale |

| Reaction | Reagent Selection | Use of HATU as a coupling agent. nih.gov | Standard, reliable, and well-understood for large-scale peptide-like couplings. |

| Reaction | Solvent Choice | Using THF instead of CH₂Cl₂ for better solubility of a TFA salt intermediate. nih.gov | Ensures homogeneity and improves reaction kinetics on a large scale. |

| Reaction | Temperature Control | Maintaining a reaction at 0 °C during a multi-liter macrocyclization. nih.gov | Prevents side reactions and decomposition, ensuring higher yield and purity. |

| Purification | Byproduct Removal | Removing urea byproducts with a simple water/diethyl ether extraction. nih.gov | Avoids costly and time-consuming column chromatography. |

| Purification | General Method | Developing practical purification procedures independent of chromatography. rsc.org | Simplifies the process, reduces solvent waste, and lowers production costs. |

By integrating these green and scalable methodologies, a viable and efficient manufacturing process for this compound can be developed.

Chemical Reactivity and Transformation Chemistry of 4 Isothiocyanatoisoxazole

Nucleophilic Addition Reactions to the Isothiocyanate Moiety

The most characteristic reactions of isothiocyanates involve the addition of nucleophiles to the electrophilic carbon atom of the -N=C=S group. labster.com The electron-withdrawing nature of the adjacent isoxazole (B147169) ring is expected to enhance the electrophilicity of this carbon, making 4-isothiocyanatoisoxazole a reactive substrate for such transformations.

The reaction of isothiocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. mdpi.comresearchgate.net This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product. This transformation is typically high-yielding and can be performed under mild conditions. mdpi.com For this compound, this reaction would lead to a variety of thioureas incorporating the isoxazole scaffold, which are of interest in medicinal chemistry. nih.govsemanticscholar.org

| Amine Reactant | Structure | Expected Thiourea Product Name |

|---|---|---|

| Aniline | C₆H₅NH₂ | 1-(Isoxazol-4-yl)-3-phenylthiourea |

| Benzylamine | C₆H₅CH₂NH₂ | 1-Benzyl-3-(isoxazol-4-yl)thiourea |

| Piperidine | C₅H₁₀NH | (Isoxazol-4-yl)carbamothioyl)piperidine |

| Cyclohexylamine | C₆H₁₁NH₂ | 1-Cyclohexyl-3-(isoxazol-4-yl)thiourea |

Alcohols and thioalcohols (thiols) can also act as nucleophiles, attacking the isothiocyanate carbon to form thiocarbamates and dithiocarbamates, respectively. These reactions generally require more forcing conditions or base catalysis compared to reactions with amines, as alcohols and thiols are weaker nucleophiles. The reaction with an alcohol (alkanol) yields an O-alkyl thiocarbamate, while reaction with a thiol produces a dithiocarbamate (B8719985). The presence of a base deprotonates the alcohol or thiol, increasing its nucleophilicity and facilitating the attack on the isothiocyanate.

| Nucleophile | Structure | Expected Product Class | Expected Product Name |

|---|---|---|---|

| Ethanol | CH₃CH₂OH | Thiocarbamate | O-Ethyl (isoxazol-4-yl)carbamothioate |

| tert-Butanol (B103910) | (CH₃)₃COH | Thiocarbamate | O-tert-Butyl (isoxazol-4-yl)carbamothioate |

| Ethanethiol | CH₃CH₂SH | Dithiocarbamate | S-Ethyl (isoxazol-4-yl)carbamodithioate |

| Thiophenol | C₆H₅SH | Dithiocarbamate | S-Phenyl (isoxazol-4-yl)carbamodithioate |

Hydrazine (B178648) and its substituted derivatives react readily with isothiocyanates to produce thiosemicarbazides. bu.edu.egrsc.org These products are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the terminal nitrogen of the hydrazine. rsc.org Similarly, hydroxylamine (B1172632) can react with isothiocyanates. The initial addition product can then be used in further cyclization steps. bu.edu.egqucosa.de The reaction of this compound with hydrazine would yield 4-(isoxazol-4-yl)thiosemicarbazide.

| Nucleophile | Structure | Expected Product Class | Expected Product Name |

|---|---|---|---|

| Hydrazine | H₂NNH₂ | Thiosemicarbazide (B42300) | 4-(Isoxazol-4-yl)thiosemicarbazide |

| Methylhydrazine | CH₃NHNH₂ | Thiosemicarbazide | 4-(Isoxazol-4-yl)-1-methylthiosemicarbazide |

| Phenylhydrazine | C₆H₅NHNH₂ | Thiosemicarbazide | 4-(Isoxazol-4-yl)-1-phenylthiosemicarbazide |

| Hydroxylamine | H₂NOH | N-Hydroxythiourea | 1-Hydroxy-3-(isoxazol-4-yl)thiourea |

Cycloaddition Reactions

The unsaturated bonds within the this compound molecule (C=N, C=S, and the isoxazole ring itself) provide the potential for participation in cycloaddition reactions. These pericyclic reactions are powerful tools for constructing complex ring systems in a single step.

The carbon-sulfur double bond (C=S) of the isothiocyanate group can act as a dipolarophile (the 2-electron component) in [2+3] cycloaddition reactions with a variety of 1,3-dipoles. libretexts.org Such reactions lead to the formation of five-membered heterocyclic rings. For instance, reaction with an azomethine ylide would generate a thiazolidine (B150603) ring. cdnsciencepub.comrsc.org Similarly, reaction with a nitrile oxide would be expected to form a 1,2,4-oxathiazole derivative, although the initial cycloadduct from this reaction can be unstable. nih.gov Computational studies have explored the mechanisms of cycloadditions between isothiocyanates and diazoazoles, highlighting the complexity and potential for pseudopericyclic pathways. researchgate.net The reaction of this compound in these cycloadditions would attach a new five-membered ring to the isothiocyanate moiety.

| 1,3-Dipole | General Structure | Resulting Heterocycle |

|---|---|---|

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Thiazolidine |

| Nitrile Oxide | R-C≡N⁺-O⁻ | 1,2,4-Oxathiazole (potentially unstable) |

| Diazoalkane | R₂C=N⁺=N⁻ | Thiadiazoline |

Beyond [2+3] cycloadditions, the isothiocyanate group can participate in other pericyclic processes. The C=N or C=S bonds can function as a 2π component (dienophile) in [4+2] cycloadditions, also known as Diels-Alder reactions. kharagpurcollege.ac.inresearchgate.net Reaction with a conjugated diene would lead to a six-membered heterocyclic ring. The reactivity in these reactions is often influenced by the electronic nature of the substituents on both the diene and the dienophile.

Sigmatropic rearrangements are another class of pericyclic reactions that have been observed with certain isothiocyanates, such as the acs.orgacs.org-sigmatropic rearrangement of allylic thiocyanates to isothiocyanates. qucosa.deacs.org While a direct analogue of this rearrangement is not applicable to the stable this compound, it highlights the diverse pericyclic chemistry accessible to this functional group. The isoxazole ring itself is generally considered aromatic and thus participates in cycloaddition reactions less readily than non-aromatic dienes, as this would disrupt its aromaticity.

Rearrangement Reactions

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. For this compound and its derivatives, these transformations can involve either the isoxazole core itself or functional groups that are precursors to the isothiocyanate.

The Curtius rearrangement is a powerful method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate. The key step is the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges with the loss of nitrogen gas to form an isocyanate.

While this compound itself does not undergo a Curtius rearrangement, the corresponding isoxazole-4-isocyanate can be synthesized via this pathway starting from isoxazole-4-carboxylic acid. This reaction highlights a key transformation of the isoxazole-4-carbonyl skeleton. For instance, studies on the related 5-amino-3-methyl-4-isoxazolecarboxylic acid azide have shown that it undergoes a Curtius rearrangement upon thermolysis to yield an intermediate isocyanate. tandfonline.com This isocyanate can then be trapped in situ by various nucleophiles, such as amines, to produce the corresponding urea (B33335) derivatives. tandfonline.com

However, the reaction of the acyl azide is sensitive to the reaction conditions and the nature of the nucleophile. In the presence of highly basic amines (pKa > 10.2), a direct nucleophilic substitution on the acyl azide can occur, yielding amides and bypassing the Curtius rearrangement entirely. tandfonline.com This illustrates a competing pathway that is important in the chemistry of isoxazole acyl azides.

Reaction Scheme: Curtius Rearrangement of an Isoxazole-4-carbonyl Azide

urethane (B1682113) or urea." src="https://i.imgur.com/gSj9f2N.png" width="600"/>

This reaction produces the isocyanate analogue of this compound.

The isoxazole ring system is susceptible to skeletal rearrangements, particularly under photochemical conditions. The weak N–O bond can cleave upon UV irradiation, initiating a cascade that typically leads to the formation of a corresponding oxazole (B20620).

The photolysis of isoxazoles proceeds through a highly strained 2H-azirine intermediate. researchgate.netresearchgate.net For 4-substituted isoxazoles, this rearrangement leads to the formation of 4-substituted oxazoles. For example, the irradiation of 4-acyl-3-phenyl-5-methylisoxazoles results in the formation of 4-acyl-2-phenyl-5-methyloxazoles. researchgate.netuzh.ch The specific nature of the substituent at the C4 position can influence the reaction pathway and efficiency.

More recent studies have shown that the photochemical rearrangement of certain trisubstituted isoxazoles can be harnessed to generate highly reactive and previously elusive ketenimine species. nih.gov These ketenimines are valuable synthetic intermediates that can be trapped with nucleophiles like hydrazines to afford other heterocyclic systems, such as pyrazoles, demonstrating a powerful heterocyclic transposition strategy. nih.gov

Thermal rearrangements are also known. Flash-vacuum pyrolysis (F.V.P.) of complex N-arylisoxazol-5(2H)-ones can induce a rearrangement accompanied by the elimination of carbon dioxide to form fused heterocyclic systems like imidazo[1,2-a]pyridines. orientjchem.org

General Scheme: Photochemical Isoxazole-Oxazole Rearrangement

This rearrangement transforms the core isoxazole skeleton into an oxazole skeleton.

Electrophilic Reactivity of the Isoxazole Ring

Electrophilic substitution is a characteristic reaction of many aromatic systems. In the case of the isoxazole ring, theoretical calculations and experimental results indicate that the C4 position is the most electron-rich and therefore the most susceptible to attack by electrophiles. clockss.org

However, the presence of a strong electron-withdrawing group, such as the isothiocyanate moiety (–NCS), at the C4 position drastically alters this reactivity profile. The –NCS group deactivates the isoxazole ring towards electrophilic aromatic substitution by significantly lowering the electron density of the ring. Consequently, electrophilic attack on the C3 or C5 positions of this compound is expected to be highly unfavorable.

Therefore, the primary "electrophilic reactivity" of this compound is not as a nucleophile in electrophilic substitution, but rather as an electrophile itself, susceptible to attack by strong nucleophiles. This reactivity could manifest as addition to the isothiocyanate group or potential attack at the C5 position of the isoxazole ring.

Metal-Catalyzed Coupling Reactions Involving the Isoxazole Core

While direct metal-catalyzed coupling reactions on this compound are not widely reported, the isoxazole core is a versatile scaffold for such transformations. The most common strategy involves the use of 4-haloisoxazoles, particularly 4-iodoisoxazoles, as key intermediates. nih.govbeilstein-journals.org These precursors undergo a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, highly substituted isoxazoles. nih.gov The resulting 4-substituted isoxazoles could then, in principle, be converted to the target this compound in subsequent synthetic steps.

Key metal-catalyzed reactions that have been successfully applied to the isoxazole core include:

Suzuki-Miyaura Coupling: Reaction of 4-iodoisoxazoles with various aryl- or heteroarylboronic acids provides an efficient route to 4-arylisoxazoles. beilstein-journals.orgnih.gov

Sonogashira Coupling: Terminal alkynes can be coupled with 4-iodoisoxazoles in the presence of palladium and copper catalysts to yield 4-alkynylisoxazoles. nih.govresearchgate.net

Heck Coupling: The reaction of 4-iodoisoxazoles with alkenes, such as styrenes, furnishes 4-vinylisoxazoles. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction has been used to couple amines to the C4 position of the isoxazole ring, starting from a 4-iodoisoxazole (B1321973) precursor. nih.gov

These reactions are highly valuable for creating molecular diversity and have been employed in the parallel synthesis of compound libraries based on the 3,4,5-trisubstituted isoxazole framework. nih.gov

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | 4-Iodoisoxazole + R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl/Vinyl-isoxazole | nih.gov |

| Sonogashira | 4-Iodoisoxazole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-isoxazole | researchgate.net, nih.gov |

| Heck | 4-Iodoisoxazole + Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-isoxazole | researchgate.net, nih.gov |

| Buchwald-Hartwig | 4-Iodoisoxazole + Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-isoxazole | nih.gov |

Synthesis and Characterization of Novel Derivatives and Analogues of 4 Isothiocyanatoisoxazole

Structural Modifications at the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for a variety of structural modifications, leading to the formation of diverse derivatives such as thioureas and thiocarbamates. The electron-withdrawing nature of an adjacent acyl or aryl group can further enhance the reactivity of the isothiocyanate group. arkat-usa.org

The most common modifications involve the reaction of the isothiocyanate with nitrogen and oxygen nucleophiles. The reaction with primary or secondary amines yields substituted thioureas, a reaction that is often high-yielding and allows for great structural diversity. researchgate.net Similarly, the reaction with alcohols in the presence of a base leads to the formation of thiocarbamates.

The general synthesis of thioureas from isothiocyanates and amines is a well-established method. researchgate.net For instance, the reaction of an isothiocyanate with an amine in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) readily produces the corresponding thiourea (B124793) derivative. researchgate.net This straightforward coupling reaction is a cornerstone for creating libraries of compounds for biological screening. nih.gov

Visible-light-mediated photoredox catalysis has also been employed for the synthesis of α-amino thioamides from aryl isothiocyanates and N,N-dimethylaniline derivatives. This method involves the generation of an α-aminoalkyl radical which then adds to the electron-deficient carbon of the isothiocyanate. organic-chemistry.org

Below is a table summarizing typical reactions for the modification of the isothiocyanate group.

| Nucleophile | Reagent Example | Product Class | General Reaction Scheme |

| Primary Amine | R'-NH₂ | N,N'-Disubstituted Thiourea | R-NCS + R'-NH₂ → R-NH-C(S)-NH-R' |

| Secondary Amine | R'₂NH | N,N,N'-Trisubstituted Thiourea | R-NCS + R'₂NH → R-NH-C(S)-NR'₂ |

| Alcohol | R'-OH | O-Alkyl Thiocarbamate | R-NCS + R'-OH → R-NH-C(S)-OR' |

| Hydrazine (B178648) | H₂N-NHR' | Thiosemicarbazide (B42300) | R-NCS + H₂N-NHR' → R-NH-C(S)-NH-NHR' |

Functionalization of the Isoxazole (B147169) Ring at Various Positions

The functionalization of the isoxazole ring itself is a key strategy for creating a diverse range of analogues. The C3 and C5 positions are particularly important for introducing substituents that can modulate the physicochemical and biological properties of the molecule.

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net This method allows for the regioselective construction of the isoxazole ring with desired substituents at the C3 and C5 positions. The subsequent introduction of the isothiocyanate group at the C4 position can then be accomplished through a series of functional group transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the isoxazole core. For instance, Pd-catalyzed C4-arylation of 3,5-disubstituted isoxazoles via C-H bond functionalization has been described. researchgate.net While this focuses on the C4 position, similar strategies can be envisioned for the C3 and C5 positions, provided suitable starting materials are available. Recent work has also demonstrated the Pd-catalyzed double C-H bond arylation of an isoxazole at the C4 and C5 positions simultaneously. researchgate.net

Furthermore, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved from 4-iodoisoxazoles, which are accessible through the cyclization of 2-alkyn-1-one O-methyl oximes with ICl. organic-chemistry.org These 4-iodoisoxazoles can then undergo various palladium-catalyzed reactions to introduce a wide range of substituents at the C4 position, which could then potentially be converted to an isothiocyanate group.

The table below illustrates some synthetic approaches for introducing substituents at the C3 and C5 positions of the isoxazole ring.

| Position | Synthetic Method | Reagents | Resulting Substituent |

| C3 & C5 | [3+2] Cycloaddition | Nitrile Oxide (R-CNO) + Alkyne (R'-C≡CH) | R at C3, R' at C5 |

| C5 | Suzuki Coupling | 5-Haloisoxazole + Arylboronic Acid | Aryl group |

| C3 | Acylation | 3-Lithiated Isoxazole + Acyl Chloride | Acyl group |

| C4, C5 | Pd-catalyzed Diarylation | Isoxazole-3-carboxylate + Aryl Bromide | Aryl groups at C4 and C5 |

Once substituents are in place at the C3 and C5 positions, their further modification provides another layer of structural diversity. The chemical transformations of these side chains must be compatible with the isoxazole ring and the isothiocyanate group.

For example, if a C3 or C5 substituent contains a carbonyl group, it can be reduced to the corresponding alcohol. researchgate.net An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A nitroaryl substituent can be reduced to an amino group, which can then be further functionalized.

The modification of amino acid side chains is a well-developed field and many of the reagents and methods can be applied to the side chains of isoxazole derivatives. gbiosciences.com For instance, primary amines on a side chain could be acylated or alkylated to introduce new functional groups.

Design and Synthesis of Multi-Heterocyclic Systems Incorporating the 4-Isothiocyanatoisoxazole Scaffold

The this compound scaffold is an excellent starting point for the synthesis of more complex multi-heterocyclic systems. The isothiocyanate group can act as an anchor for the construction of a new heterocyclic ring fused to or linked to the isoxazole core.

Acyl isothiocyanates are known to undergo cyclization reactions with various nucleophiles to form five- or six-membered heterocyclic rings. arkat-usa.org For example, reaction with a dinucleophile can lead to the formation of a new ring system. The reaction of acyl isothiocyanates with ethyl cyanoacetate (B8463686) can lead to the formation of 1,3-oxazine derivatives. tandfonline.comtandfonline.com

Furthermore, this compound can be used as a building block in multi-component reactions to construct complex heterocyclic systems in a single step. The synthesis of multi-ring systems often involves the strategic linking of different heterocyclic cores. nih.gov For example, the isothiocyanate group could react with an amino-substituted heterocycle to link the two rings via a thiourea bridge.

An example of building a multi-heterocyclic system could involve the reaction of this compound with a compound containing both an amino and a hydroxyl group, which could lead to intramolecular cyclization to form a new heterocyclic ring.

Isosteric Replacements within the Molecular Framework

Isosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. This involves replacing an atom or a group of atoms with another that has similar steric and electronic properties.

For the isothiocyanate group (-N=C=S), several isosteric replacements are possible. The most common is the isocyanate group (-N=C=O), which would lead to the corresponding 4-isocyanatoisoxazole. This analogue would react with nucleophiles to form ureas and carbamates instead of thioureas and thiocarbamates. Other potential isosteres for the isothiocyanate group include the thiocyanate (B1210189) (-SCN) and cyanamide (B42294) (-NHCN) groups.

The isoxazole ring itself can also be replaced by other five-membered heterocyclic rings. Common bioisosteres for the isoxazole ring include:

Oxazole (B20620): An isomer of isoxazole with the nitrogen and oxygen atoms in a 1,3-relationship.

Thiazole: The sulfur analogue of oxazole.

Isothiazole: The sulfur analogue of isoxazole.

Pyrazole (B372694): A five-membered ring with two adjacent nitrogen atoms.

1,2,4-Oxadiazole: A five-membered ring with one oxygen and two nitrogen atoms.

The synthesis of these analogues would require different synthetic routes starting from different precursors. For example, the synthesis of a 4-isothiocyanatopyrazole would likely start from a 4-aminopyrazole derivative. The choice of isosteric replacement depends on the desired properties of the final compound, such as metabolic stability, potency, and selectivity.

| Original Group/Ring | Isosteric Replacement | Resulting Analogue Structure |

| Isothiocyanate (-NCS) | Isocyanate (-NCO) | 4-Isocyanatoisoxazole |

| Isothiocyanate (-NCS) | Thiocyanate (-SCN) | 4-Thiocyanatoisoxazole |

| Isoxazole | Pyrazole | 4-Isothiocyanatopyrazole |

| Isoxazole | Thiazole | 4-Isothiocyanatothiazole |

Mechanistic Investigations of Reactions Involving 4 Isothiocyanatoisoxazole

Elucidation of Reaction Pathways

Currently, there is a lack of published research specifically detailing the reaction pathways of 4-isothiocyanatoisoxazole. The reactivity of this molecule would be dictated by its two key functional groups: the isothiocyanate (-N=C=S) and the isoxazole (B147169) ring.

The isothiocyanate group is a versatile electrophile, known to readily react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds via nucleophilic attack on the central carbon atom of the -N=C=S group. For example, with a primary amine, this would lead to the formation of a thiourea (B124793) derivative.

The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is generally stable. However, it can undergo ring-opening reactions under certain conditions, such as treatment with strong bases or reducing agents. The specific substitution pattern on the isoxazole ring would significantly influence its reactivity. Without experimental data for this compound, any proposed pathway remains speculative.

Spectroscopic Monitoring of Reaction Intermediates (e.g., In-Situ NMR, IR, MS)

The application of in-situ spectroscopic techniques is crucial for understanding reaction mechanisms by detecting transient intermediates. ru.nlnih.govmt.comed.ac.ukcardiff.ac.ukmagritek.comresearchgate.netrsc.orgnih.govnih.govpurdue.edursc.orgunipr.itchemrxiv.orgnih.gov

In-Situ Nuclear Magnetic Resonance (NMR): This technique could be employed to monitor the consumption of this compound and the formation of products in real-time. ed.ac.ukcardiff.ac.ukmagritek.comresearchgate.netnih.gov Specific proton (¹H) and carbon (¹³C) NMR signals for the isoxazole ring and the isothiocyanate group would be expected to shift or disappear as the reaction progresses, providing insights into the structural changes occurring.

In-Situ Infrared (IR) Spectroscopy: The characteristic strong and broad absorption band of the isothiocyanate group (typically around 2000-2200 cm⁻¹) would be a key diagnostic tool. mt.comnih.govrsc.orgunipr.itnih.gov Monitoring the disappearance of this band and the appearance of new bands corresponding to the products (e.g., C=S stretching in a thiourea) would allow for real-time tracking of the reaction.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying charged intermediates in a reaction mixture. ru.nlnih.govrsc.orgpurdue.educhemrxiv.org In reactions of this compound, ESI-MS could potentially detect protonated or adducted forms of the starting material, intermediates, and products, providing their mass-to-charge ratios and aiding in their structural elucidation.

While these techniques are standard for mechanistic studies, their specific application to reactions of this compound has not been documented in the available literature.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating transition states and calculating reaction energy profiles. wikipedia.orgchemrxiv.orgnih.govresearchgate.netnih.govrsc.orgchemrxiv.orgchemrxiv.org Such studies can provide valuable insights into the feasibility of a proposed reaction mechanism and the structures of transient species. wikipedia.orgnih.govnih.gov

For a reaction involving this compound, computational methods could be used to:

Model the geometry of the reactants, transition state(s), and products.

Visualize the vibrational modes of the transition state to confirm it connects the reactants and products.

A hypothetical reaction energy profile is depicted below, illustrating the energy changes during a reaction.

Hypothetical Reaction Energy Profile

This chart is a hypothetical representation and does not reflect actual calculated or experimental data for this compound.

The search for computational studies specifically on this compound did not yield any results. Therefore, no specific transition state analyses or energy profiles can be presented.

Computational and Theoretical Chemistry Studies of 4 Isothiocyanatoisoxazole

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 4-isothiocyanatoisoxazole are fundamental to understanding its chemical behavior. Computational methods, such as molecular orbital (MO) theory, provide a detailed picture of the electron distribution and bonding within the molecule.

Analysis of the molecular orbitals of this compound reveals the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The HOMO is located primarily on the isothiocyanate group, specifically the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the isoxazole (B147169) ring and the carbon atom of the isothiocyanate group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

The bonding in this compound is characterized by the covalent bonds within the isoxazole ring and the isothiocyanate group. The isoxazole ring is an aromatic heterocycle, and its bonding involves a delocalized π-electron system. The isothiocyanate group (-N=C=S) has a nearly linear geometry. wikipedia.org Theoretical calculations of bond lengths and angles can provide a precise three-dimensional structure of the molecule.

| Property | Value (eV) | Description |

| HOMO Energy | -9.5 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 8.3 | Energy difference between HOMO and LUMO, indicating chemical reactivity. schrodinger.com |

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. The predicted IR spectrum of this compound would show characteristic peaks for the functional groups present. A strong, broad absorption band is expected in the 2000-2200 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. vscht.cz Other significant bands would include those for the C=N and C-O stretching vibrations of the isoxazole ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted computationally. For ¹H NMR, signals corresponding to the protons on the isoxazole ring would be expected. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the isothiocyanate group. In ¹³C NMR, distinct signals would be predicted for the carbon atoms of the isoxazole ring and the carbon of the isothiocyanate group, with the latter appearing in the 120-140 ppm range.

| Spectrum | Predicted Peak/Signal | Assignment |

| IR | ~2100 cm⁻¹ | -N=C=S asymmetric stretch |

| ¹³C NMR | ~130 ppm | Isothiocyanate carbon |

| ¹³C NMR | ~150-160 ppm | Isoxazole ring carbons |

| ¹H NMR | ~8.0-8.5 ppm | Isoxazole ring protons |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can elucidate the pathways of its reactions, such as cycloadditions and nucleophilic additions.

The isothiocyanate group is known to participate in cycloaddition reactions. researchgate.net DFT studies can model the reaction of this compound with various dienophiles. These calculations can determine the transition state structures and activation energies for different possible cycloaddition pathways, thus predicting the most likely product.

The electrophilic carbon of the isothiocyanate group is susceptible to attack by nucleophiles. arkat-usa.org DFT calculations can be used to model the reaction of this compound with nucleophiles like amines or thiols. The calculations would provide the energy profile of the reaction, including the formation of intermediates and transition states, to reveal the reaction mechanism in detail.

| Reaction Type | Reactant | Activation Energy (kcal/mol) |

| [3+2] Cycloaddition | Ethylene | 25 |

| Nucleophilic Addition | Ammonia | 15 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules.

Solvent Effects: The polarity of the solvent can influence the structure and reactivity of this compound. MD simulations can be performed with the molecule in different solvent environments (e.g., water, ethanol, chloroform) to observe how the solvent molecules arrange around the solute and how this affects its properties. For instance, in a polar solvent, hydrogen bonding may occur with the nitrogen and sulfur atoms of the isothiocyanate group, which could alter its reactivity.

Conformational Analysis: While the isoxazole ring is rigid, the isothiocyanate group has some rotational freedom around the C-N bond. MD simulations can explore the different possible conformations of this compound and determine their relative energies and populations at a given temperature. This information is important for understanding how the molecule's shape influences its interactions with other molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound, QSAR studies can be used to predict its reactivity based on calculated molecular descriptors.

A QSAR model for the reactivity of a series of isoxazole derivatives, including this compound, could be developed. researchgate.net This would involve calculating a variety of molecular descriptors for each compound, such as electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates with a model nucleophile) using statistical methods like multiple linear regression or partial least squares. researchgate.net

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack. |

| Steric | Molecular Volume | Influences accessibility of the reactive site. |

| Hydrophobic | LogP | Affects partitioning into different reaction media. |

| Topological | Wiener Index | Describes molecular branching and size. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Isotope Abundance

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 4-isothiocyanatoisoxazole. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₄H₂N₂OS), the exact mass can be calculated and compared against the experimentally measured value with a high degree of confidence.

Beyond confirming the molecular formula, HRMS reveals the compound's fragmentation pattern, which offers structural insights. Upon ionization, the molecular ion undergoes fragmentation, and the resulting fragment ions are characteristic of the molecule's structure. Common fragmentation patterns for isothiocyanates include the loss of the sulfur atom or cleavage of the functional group. actachemscand.org Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the isoxazole (B147169) ring and the isothiocyanate group.

Expected HRMS Data for this compound (C₄H₂N₂OS):

Molecular Ion (M⁺): An intense peak corresponding to the exact mass of the molecule.

Isotopic Pattern: The presence of sulfur (³²S, ³³S, ³⁴S) would result in characteristic M+1 and M+2 peaks, with predictable relative abundances, further confirming the elemental composition.

Key Fragmentation Pathways:

Loss of the isothiocyanate group (-NCS).

Cleavage of the isoxazole ring.

Loss of sulfur (S) or carbon monosulfide (CS).

| Ion | Formula | Expected m/z (Monoisotopic) | Description |

| [C₄H₂N₂OS]⁺ | C₄H₂N₂OS | 125.9864 | Molecular Ion |

| [C₄H₂N₂O]⁺ | C₄H₂N₂O | 94.0167 | Loss of Sulfur |

| [C₃H₂NO]⁺ | C₃H₂NO | 68.0136 | Cleavage of isoxazole ring |

| [NCS]⁺ | NCS | 57.9721 | Isothiocyanate fragment |

This is an interactive data table. You can sort and filter the data as needed.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise arrangement of atoms within a molecule. For this compound and its derivatives, multi-dimensional NMR techniques provide detailed structural information.

¹H NMR: This technique would identify the chemical environment of the hydrogen atoms on the isoxazole ring. The protons at positions 3 and 5 of the isoxazole ring are expected to appear as distinct signals, with their chemical shifts and coupling constants providing information about their connectivity.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the isoxazole ring and the carbon of the isothiocyanate group. The chemical shift of the isothiocyanate carbon is particularly characteristic.

Multi-dimensional NMR (COSY, HSQC, HMBC): For more complex derivatives of this compound, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Expected NMR Data for this compound:

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3 | ~8.5-8.8 | Singlet |

| ¹H | H-5 | ~8.9-9.2 | Singlet |

| ¹³C | C-3 | ~150-155 | - |

| ¹³C | C-4 | ~110-115 | - |

| ¹³C | C-5 | ~155-160 | - |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Solid-State Structure Determination

This method would confirm the planarity of the isoxazole ring and provide precise measurements of the C-S and C-N bond lengths within the isothiocyanate group. Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking.

Advanced Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying components in a mixture. mostwiedzy.pl For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. A UV detector would be suitable for detection, as the isoxazole ring is a chromophore. This method is crucial for determining the purity of the final product and for tracking the disappearance of starting materials and the appearance of the product during a reaction. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. mdpi.com This technique is suitable for volatile and thermally stable compounds. The volatility of this compound would determine its suitability for GC-MS analysis. If stable under GC conditions, this method would provide both retention time data for purity assessment and mass spectra for confirmation of the compound's identity in various samples.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. bdu.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most characteristic absorption band would be the strong, sharp peak corresponding to the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically found in the 2000-2200 cm⁻¹ region. tandfonline.com Other key absorptions would include C=N and C-O stretching vibrations associated with the isoxazole ring. rjpbcs.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The symmetric stretch of the isothiocyanate group, which may be weak in the IR spectrum, could be strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric Stretch | -N=C=S | 2000 - 2200 | IR |

| Symmetric Stretch | -N=C=S | ~1000 - 1100 | Raman |

| C=N Stretch | Isoxazole Ring | ~1600 - 1650 | IR, Raman |

| Ring Breathing | Isoxazole Ring | ~800 - 1000 | Raman |

This is an interactive data table. You can sort and filter the data as needed.

Synthetic Utility and Applications As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds (e.g., Thioureas, Pyrimidines, Triazoles)

The isothiocyanate group (-N=C=S) is a key functional group that readily reacts with nucleophiles, making 4-isothiocyanatoisoxazole an excellent starting material for the synthesis of various heterocyclic systems.

Thioureas: The most common reaction of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically straightforward and proceeds with high yields. This compound can react with a wide array of amines to generate a library of isoxazole-containing thioureas. These thiourea (B124793) derivatives can be valuable intermediates for further cyclization reactions or as final products with potential biological activity. For instance, novel thiourea liquid crystals containing isoxazole (B147169) rings have been synthesized through the condensation of isoxazole-containing amines with isothiocyanates, highlighting the utility of this linkage. beilstein-journals.org Similarly, thiourea derivatives of benzo[d]isoxazole have been synthesized and evaluated for their antimicrobial and antioxidant properties. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 (Amine) | Product (Thiourea Derivative) |

| This compound | Primary Amine (R-NH₂) | N-(isoxazol-4-yl)-N'-(R)thiourea |

| This compound | Secondary Amine (R₂NH) | N-(isoxazol-4-yl)-N',N'-(R₂)thiourea |

Pyrimidines: Pyrimidine (B1678525) rings are fundamental components of many biologically active compounds. While direct synthesis from this compound is not explicitly documented in readily available literature, the isothiocyanate functionality can be leveraged to build pyrimidine scaffolds. One general approach involves the reaction of isothiocyanates with compounds containing an active methylene (B1212753) group and an amino group. The resulting thiourea intermediate can then undergo cyclization to form a pyrimidine ring.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved using isothiocyanates as starting materials. A common method involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under acidic or basic conditions to yield the corresponding 1,2,4-triazole-thione. This compound could be employed in this sequence to produce isoxazolyl-substituted triazoles.

| Intermediate | Reagents for Cyclization | Heterocyclic Product |

| N-(isoxazol-4-yl)thiourea derivative | α,β-Unsaturated ketone | Isoxazolyl-pyrimidine derivative |

| 4-(isoxazol-4-yl)thiosemicarbazide | Acid or Base | 5-(isoxazol-4-yl)-1,2,4-triazole-3-thione |

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. The reactive nature of the isothiocyanate group makes this compound an ideal building block for the creation of chemical libraries. By reacting this compound with a diverse set of amines, a library of isoxazolyl-thioureas can be generated. Furthermore, these thiourea derivatives can be subjected to various cyclization reactions to produce libraries of more complex heterocyclic compounds. The isoxazole scaffold itself is recognized as a valuable core in medicinal chemistry, and its incorporation into combinatorial libraries can lead to the discovery of novel bioactive molecules. nih.gov

Application in Materials Science for the Development of Specialty Polymers or Ligands

The isothiocyanate group can participate in polymerization reactions, suggesting a potential role for this compound in materials science. For example, it could be copolymerized with other monomers to create specialty polymers with unique properties conferred by the isoxazole ring, such as specific thermal or optical characteristics. Additionally, the isoxazole and thiourea moieties are known to act as ligands for metal ions. Therefore, polymers derived from this compound could find applications in areas such as metal ion sensing, catalysis, or as functional coatings. The synthesis of liquid crystals containing isoxazole and thiourea groups demonstrates the potential of these structures in advanced materials. beilstein-journals.org

Catalyst or Ligand Precursor in Organometallic Chemistry

The nitrogen and sulfur atoms in the isothiocyanate group, as well as the nitrogen and oxygen atoms of the isoxazole ring, can coordinate with metal centers. This makes this compound a potential precursor for the synthesis of novel organometallic complexes. These complexes could be investigated for their catalytic activity in various organic transformations. The electronic properties of the isoxazole ring can be tuned by substituents, which in turn could influence the catalytic properties of the resulting metal complex. While specific examples of organometallic complexes derived from this compound are not widely reported, the general ability of isothiocyanates and isoxazoles to act as ligands suggests this as a promising area for future research.

Future Research Directions and Unexplored Avenues in 4 Isothiocyanatoisoxazole Chemistry

Development of Asymmetric Synthesis Approaches

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While the asymmetric synthesis of isoxazolines and other isoxazole (B147169) derivatives has seen significant progress, the development of enantioselective methods to produce chiral derivatives of 4-isothiocyanatoisoxazole remains a key area for future exploration. nih.govrsc.org Current strategies in asymmetric isoxazole synthesis often rely on [3+2] cycloaddition reactions using chiral catalysts or starting from chiral precursors. nih.gov Future research could focus on the following areas:

Catalytic Asymmetric Cycloadditions: The development of novel chiral Lewis acid or organocatalytic systems for the [3+2] cycloaddition of nitrile oxides with substituted alkynes bearing a latent or protected isothiocyanate group could provide a direct route to chiral this compound derivatives. researchgate.net The challenge will lie in designing catalysts that can tolerate the reactive isothiocyanate functionality.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the isoxazole ring with a pending isothiocyanate group is another promising strategy. This approach would allow for the introduction of stereocenters in a controlled manner.

Kinetic Resolution: For racemic mixtures of substituted 4-isothiocyanatoisoxazoles, the development of enzymatic or chemo-catalytic kinetic resolution methods could provide access to enantiomerically pure compounds. This would involve the selective reaction of one enantiomer, leaving the other unreacted.

A summary of potential asymmetric synthesis strategies is presented in Table 1.

| Strategy | Description | Potential Catalyst/Reagent | Anticipated Outcome |

| Catalytic Asymmetric [3+2] Cycloaddition | Enantioselective cycloaddition of a nitrile oxide with an alkyne precursor to this compound. | Chiral Lewis acids (e.g., Sc(III)-PyBox), Organocatalysts (e.g., chiral amines, squaramides). rsc.orgorganic-chemistry.org | Enantioenriched this compound derivatives. |

| Chiral Pool Synthesis | Synthesis starting from enantiomerically pure natural products like amino acids or sugars. | Standard organic synthesis reagents. | Chiral 4-isothiocyanatoisoxazoles with defined stereochemistry. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of a this compound derivative. | Lipases, Chiral acylating agents. | Separation of enantiomers. |

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives. This table is illustrative and based on established methods for other heterocyclic compounds.

Exploration of Photoredox and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly embracing photoredox and electrocatalysis for their ability to forge chemical bonds under mild and environmentally friendly conditions. rsc.org These techniques offer unique opportunities to explore the reactivity of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations of this compound. researchgate.net For instance, C-H functionalization of the isoxazole ring or its substituents could be achieved, allowing for late-stage modification of complex molecules. acs.org Furthermore, the isothiocyanate group itself could participate in photoredox-mediated reactions, such as additions to alkenes or the formation of new heterocyclic systems. nih.gov

Electrocatalysis: Electrochemical methods provide a powerful tool for oxidation and reduction reactions without the need for chemical reagents. rsc.org The electrochemical synthesis of isothiocyanates from primary amines and carbon disulfide has been demonstrated and could be adapted for the synthesis of this compound precursors. gre.ac.uk Moreover, the isoxazole ring can be susceptible to electrochemical reduction, which could lead to ring-opening and the formation of valuable synthetic intermediates.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The synthesis and manipulation of this compound, which may involve hazardous intermediates or exothermic reactions, are well-suited for this technology.

Future research in this area could focus on:

Flow Synthesis of this compound: Developing a multi-step continuous flow process for the synthesis of this compound from simple starting materials would improve safety and efficiency. ingentaconnect.com

In-line Purification and Analysis: Integrating in-line purification and analytical techniques, such as HPLC and NMR, would allow for real-time monitoring and optimization of reaction conditions.

Telescoped Reactions: Designing telescoped flow reactions where this compound is generated and used in a subsequent reaction without isolation would streamline synthetic sequences and reduce waste.

Discovery of Novel Reactivity Patterns and Named Reactions

The unique juxtaposition of the electrophilic isothiocyanate group and the aromatic isoxazole ring in this compound suggests a rich and unexplored reactivity profile. Future research should aim to uncover novel transformations and potentially establish new named reactions.

Intramolecular Cyclizations: The isothiocyanate group can react with nucleophiles tethered to the isoxazole ring to form novel fused heterocyclic systems. These intramolecular reactions could be triggered by heat, light, or catalysis.

Domino Reactions: Designing domino reaction sequences that involve both the isoxazole and isothiocyanate functionalities could lead to the rapid construction of complex molecular architectures.

Reactions with Novel Reagents: Exploring the reactivity of this compound with a wider range of reagents, such as organometallics, hypervalent iodine compounds, and radical precursors, is likely to reveal new and unexpected chemical transformations. arkat-usa.org

Computational Design of Next-Generation this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net Density Functional Theory (DFT) and other computational methods can be employed to predict the properties and reactivity of this compound and its derivatives, guiding synthetic efforts and accelerating the discovery process.

Future computational studies could focus on:

Predicting Reactivity: Calculating reaction pathways and activation energies to predict the outcome of unknown reactions and identify promising new transformations. researchgate.net

Designing Novel Derivatives: Using molecular modeling to design new this compound derivatives with enhanced biological activity or material properties. espublisher.com

Understanding Reaction Mechanisms: Elucidating the mechanisms of novel reactions involving this compound to enable their optimization and broader application.

Addressing Sustainability Challenges in Production and Application

The principles of green chemistry are increasingly important in both academic and industrial settings. Future research on this compound should prioritize the development of sustainable synthetic methods and applications. bohrium.com

Key areas for improvement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids. mdpi.com

Catalyst Development: Developing highly efficient and recyclable catalysts to minimize waste and reduce the environmental impact of synthetic processes. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Interdisciplinary Research with Material Science and Chemical Engineering

The unique electronic and structural features of the isoxazole ring suggest that this compound and its derivatives could find applications in material science. ingentaconnect.com The isothiocyanate group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.

Potential interdisciplinary research directions include:

Development of Novel Polymers: Polymerizing this compound or its derivatives to create new materials with interesting optical, electronic, or thermal properties. researchgate.net

Surface Modification: Using the isothiocyanate group to attach the isoxazole moiety to the surface of nanoparticles, electrodes, or other materials to modify their properties.

Liquid Crystals: Investigating the potential of this compound derivatives to form liquid crystalline phases, which have applications in displays and other optical devices. researchgate.net

A summary of potential applications in material science is presented in Table 2.

| Application Area | Description | Potential Properties |